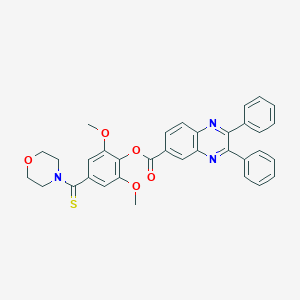
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate, also known as DMCMQX, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
作用機序
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate acts as a positive allosteric modulator of GABA receptors, enhancing the activity of these receptors and increasing the inhibitory effects of GABA. This leads to a reduction in neuronal excitability and a decrease in the likelihood of seizures and anxiety.
Biochemical and Physiological Effects:
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been found to exhibit potent anticonvulsant and anxiolytic effects in various animal models. Additionally, it has been found to modulate the activity of GABA receptors, leading to a reduction in neuronal excitability. 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has also been found to exhibit neuroprotective effects, protecting against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has several advantages for use in laboratory experiments. It exhibits potent and selective effects on GABA receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Additionally, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been found to have low toxicity and good bioavailability, making it a safe and effective compound for use in animal studies. However, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several potential future directions for the study of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate. One area of interest is the development of novel 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate derivatives with improved pharmacological properties, such as increased potency or selectivity. Additionally, the use of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate in combination with other drugs or therapies may provide synergistic effects for the treatment of neurological disorders. Finally, the study of 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate in human clinical trials may provide valuable insights into its potential therapeutic applications.
合成法
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate can be synthesized through a multi-step process involving the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with thionyl chloride, followed by the reaction with morpholine and 2,6-dimethoxyphenyl isothiocyanate. The final product is obtained through the reaction of the intermediate product with diphenylamine and acetic anhydride.
科学的研究の応用
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent anticonvulsant and anxiolytic effects, making it a promising candidate for the treatment of various neurological disorders. Additionally, 2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate has been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release and neuronal excitability.
特性
製品名 |
2,6-Dimethoxy-4-(4-morpholinylcarbothioyl)phenyl 2,3-diphenyl-6-quinoxalinecarboxylate |
|---|---|
分子式 |
C34H29N3O5S |
分子量 |
591.7 g/mol |
IUPAC名 |
[2,6-dimethoxy-4-(morpholine-4-carbothioyl)phenyl] 2,3-diphenylquinoxaline-6-carboxylate |
InChI |
InChI=1S/C34H29N3O5S/c1-39-28-20-25(33(43)37-15-17-41-18-16-37)21-29(40-2)32(28)42-34(38)24-13-14-26-27(19-24)36-31(23-11-7-4-8-12-23)30(35-26)22-9-5-3-6-10-22/h3-14,19-21H,15-18H2,1-2H3 |
InChIキー |
XHUCDMVEVRZPEI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC)C(=S)N6CCOCC6 |
正規SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC)C(=S)N6CCOCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino]acetamide](/img/structure/B306218.png)
amino]acetyl}carbohydrazonoyl)benzoate](/img/structure/B306219.png)
![3-methyl-N-[2-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B306221.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306222.png)
![N-{1-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306225.png)
![N-({5-[(2-{[4-iodo-2-(propan-2-yl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B306226.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306228.png)
![N-[1-(5-{[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-3-methylbenzamide](/img/structure/B306230.png)
![N-{[5-({2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306231.png)
![N-{[5-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B306232.png)
![N-{[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B306235.png)
![N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B306236.png)

![(2-bromo-4-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B306239.png)